Tetradecyl tetradec-2-enoate Tetradecyl tetradec-2-enoate
Brand Name: Vulcanchem
CAS No.: 71801-88-2
VCID: VC19365052
InChI: InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3
SMILES:
Molecular Formula: C28H54O2
Molecular Weight: 422.7 g/mol

Tetradecyl tetradec-2-enoate

CAS No.: 71801-88-2

Cat. No.: VC19365052

Molecular Formula: C28H54O2

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

Tetradecyl tetradec-2-enoate - 71801-88-2

Specification

CAS No. 71801-88-2
Molecular Formula C28H54O2
Molecular Weight 422.7 g/mol
IUPAC Name tetradecyl tetradec-2-enoate
Standard InChI InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3
Standard InChI Key YVTOLJVMIWTRRN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Data

PropertyValue
CAS Number71801-88-2
Molecular FormulaC28H54O2\text{C}_{28}\text{H}_{54}\text{O}_2
Molecular Weight422.727 g/mol
Exact Mass422.412 g/mol
LogP (Partition Coeff.)9.71
PSA (Polar Surface Area)26.3 Ų

Experimental data for melting point, boiling point, and density are currently unavailable . The high LogP value suggests significant hydrophobicity, typical of long-chain esters.

Synthesis and Production

Esterification Strategies

The synthesis of tetradecyl tetradec-2-enoate likely follows classic esterification protocols:

  • Acid-Catalyzed Fischer Esterification: Reacting tetradec-2-enoic acid with tetradecanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) at elevated temperatures .

  • Coupling Reagents: Use of N,N\text{N,N}-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by tetradecanol .

Challenges in Purification

Long-chain esters often require chromatographic purification (e.g., silica gel column chromatography) due to their high molecular weight and low volatility. Yields may be moderate (30–60%) depending on steric hindrance and reaction optimization .

Biological and Industrial Applications

Industrial Surfactants

The compound’s amphiphilic structure (hydrophobic alkyl chain + polar ester group) suggests potential as a nonionic surfactant or emulsifier. Similar esters are used in cosmetics, lubricants, and detergents .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1H^1\text{H}: Peaks at δ 5.3–5.4 ppm (olefinic protons), δ 4.1 ppm (ester –OCH₂–), δ 1.2–1.3 ppm (methyl/methylene groups).

    • 13C^{13}\text{C}: Signals at δ 170–173 ppm (carbonyl carbon), δ 130–135 ppm (alkene carbons) .

  • Mass Spectrometry: Molecular ion peak at m/z 422.7 (calculated for C28H54O2\text{C}_{28}\text{H}_{54}\text{O}_2) .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (210 nm) or GC-MS (after derivatization) are suitable for purity assessment .

Future Research Directions

  • Stereochemical Resolution: Determination of double bond geometry (cis/trans) via 1H ^1\text{H}-NMR coupling constants or NOE experiments.

  • Biological Screening: Evaluation as a desaturase inhibitor or antimicrobial agent, building on studies of cyclopropene fatty acids .

  • Industrial Optimization: Scalable synthesis routes for surfactant applications.

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